![molecular formula C19H17N5OS B5856443 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5856443.png)
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide is a chemical compound that has recently gained attention in scientific research. It is a member of the triazole family of compounds and has been found to have potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide is not fully understood. However, it is believed to act by inhibiting enzymes involved in various biological processes. For example, it has been found to inhibit the growth of bacteria by inhibiting the enzyme DNA gyrase. It has also been found to inhibit the growth of fungi by inhibiting the enzyme lanosterol 14α-demethylase.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it has potent antimicrobial and antifungal activity against a wide range of microorganisms. In vivo studies have shown that it has antitumor activity in animal models.
実験室実験の利点と制限
The advantages of using 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide in lab experiments include its high potency, broad-spectrum activity, and ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide. These include:
1. Further studies on its mechanism of action to better understand its biological activity.
2. Studies on its safety and efficacy in humans to determine its potential as a therapeutic agent.
3. Development of new derivatives of the compound with improved activity and reduced toxicity.
4. Studies on its potential as a pesticide and herbicide in agriculture.
5. Studies on its potential as a corrosion inhibitor in material science.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and high yield of the final product. Its mechanism of action is not fully understood, but it has been found to have potent antimicrobial, antifungal, and antitumor activity. Its advantages in lab experiments include its high potency and broad-spectrum activity, but its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans. There are several future directions for research on this compound, including further studies on its mechanism of action, safety and efficacy in humans, development of new derivatives, and studies on its potential as a pesticide, herbicide, and corrosion inhibitor.
合成法
The synthesis of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide involves the reaction of 2-cyanophenylacetic acid with thiosemicarbazide to form the intermediate compound. This is followed by a cyclization reaction using acetic anhydride and sodium acetate to form the final product. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide has been found to have potential applications in various fields of scientific research. In medicine, it has been found to have antimicrobial, antifungal, and antitumor properties. In agriculture, it has been found to have potential as a pesticide and herbicide. In material science, it has been found to have potential as a corrosion inhibitor and as a precursor for the synthesis of other compounds.
特性
IUPAC Name |
2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-24-17(11-14-7-3-2-4-8-14)22-23-19(24)26-13-18(25)21-16-10-6-5-9-15(16)12-20/h2-10H,11,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKAXZJTXZQCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

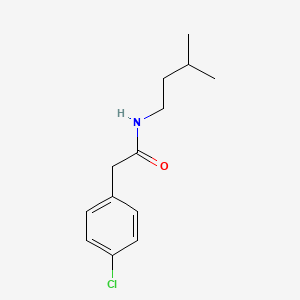
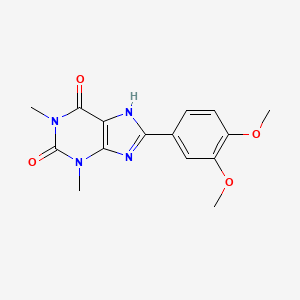

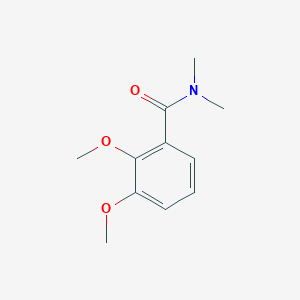
![3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5856394.png)
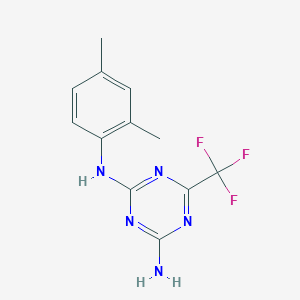
![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)

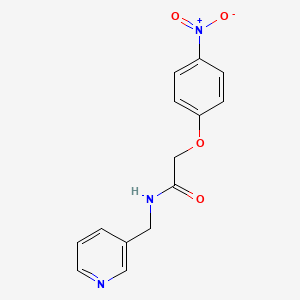

![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5856437.png)
![2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5856450.png)
![4-fluoro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5856453.png)
